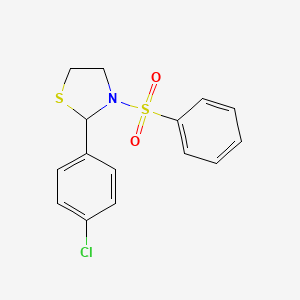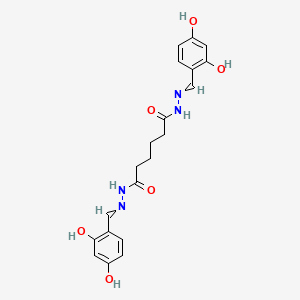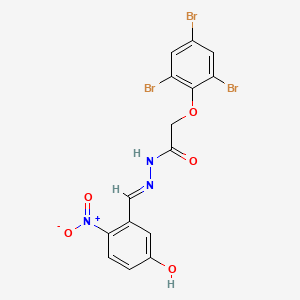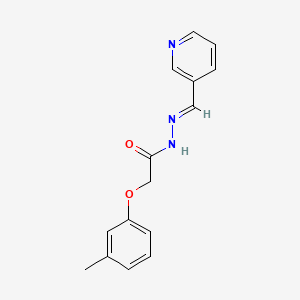
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide
描述
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) which plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. The compound has been shown to have a wide range of applications in various fields of research including stem cell biology, neurobiology, and cancer research.
作用机制
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide is a potent and selective inhibitor of GSK-3 which is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which are highly conserved and share similar substrate specificities. This compound inhibits GSK-3 by binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells and iPSCs by activating the Wnt/β-catenin signaling pathway. The compound has also been shown to promote the differentiation of iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 which allows for the specific inhibition of this kinase without affecting other signaling pathways. The compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations as a research tool. It has poor solubility in water which can limit its use in certain experiments. In addition, the compound has a short half-life which requires frequent dosing in in vivo experiments.
未来方向
There are several future directions for the use of 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide in scientific research. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties such as increased solubility and longer half-life. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, this compound may have potential applications in regenerative medicine and tissue engineering by promoting the differentiation of stem cells into specific cell types.
科学研究应用
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been extensively used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells (iPSCs). The compound has also been used to differentiate iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been shown to have neuroprotective effects and has been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-1-2-11(12(18)7-10)13(19)17-16-8-9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYFNQQFSDPDK-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)

![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)
![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)


![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)


